Blood-Brain Barrier Penetration: Adesh-10 vs. Full-Length NGF — Molecular Weight-Driven Differentiation
Adesh-10 possesses a molecular weight of 1,230 Daltons, which is approximately 21-fold smaller than full-length NGF (~26,000 Daltons) [1]. This size differential is the mechanistic basis for its ability to cross the blood-brain barrier (BBB) after oral or subcutaneous administration, a property that full-length NGF lacks entirely, thereby restricting NGF to invasive intracerebroventricular delivery routes [1][2].
| Evidence Dimension | Molecular weight and BBB permeability |
|---|---|
| Target Compound Data | 1,230 Da; crosses BBB after oral administration; increases brain NGF levels 2-fold in vivo |
| Comparator Or Baseline | Full-length NGF: ~26,000 Da (116 amino acids); cannot cross BBB; requires direct CNS injection |
| Quantified Difference | ~21-fold lower molecular weight; qualitative difference in BBB penetration (yes vs. no) |
| Conditions | Molecular weight determined by mass spectrometry; BBB penetration confirmed by ELISA measurement of NGF in brain homogenates of Balb/c mice after 7-day oral Adesh-10 (100 µg/day) vs. PBS control [1] |
Why This Matters
For preclinical neurological disorder research requiring systemic (oral or subcutaneous) dosing to study CNS effects, Adesh-10 is functionally unique among NGF-derived peptides because it eliminates the need for invasive intracranial delivery, directly impacting experimental feasibility and animal welfare.
- [1] Lipps, B.V. & Lipps, F.W. Synthetic peptide as treatment for Down's syndrome and schizophrenia. United States Patent Application Publication US20040072744A1, filed September 12, 2002. View Source
- [2] Lipps, B.V. & Lipps, F.W. Synthetic peptide for neurological disorders. United States Patent US7264808B2, issued September 4, 2007. View Source
